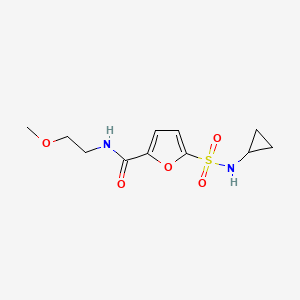
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as CSPS and is used in various laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of CSPS is not fully understood, but it is believed to act on several pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
CSPS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CSPS has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using CSPS in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. CSPS is also relatively stable and can be stored for long periods of time. However, one limitation of using CSPS is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on CSPS. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of CSPS and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, CSPS is a chemical compound that has been extensively studied in scientific research for its potential anti-inflammatory, anti-tumor, and neuroprotective properties. Its well-characterized synthesis method, stable nature, and potential therapeutic benefits make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
合成方法
The synthesis of CSPS involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)amine to form furan-2-carboxamide. The final step involves the reaction of furan-2-carboxamide with cyclopropylsulfamide to form CSPS.
科学研究应用
CSPS has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. CSPS has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-7-6-12-11(14)9-4-5-10(18-9)19(15,16)13-8-2-3-8/h4-5,8,13H,2-3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORCJRZHIJMZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

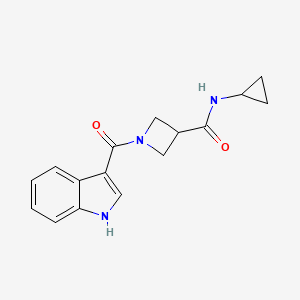

![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
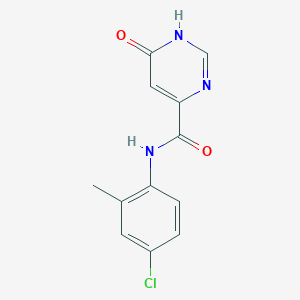

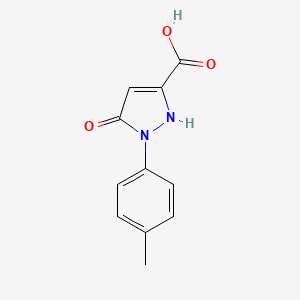
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)
![2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2585038.png)
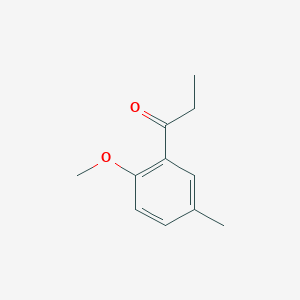
![Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
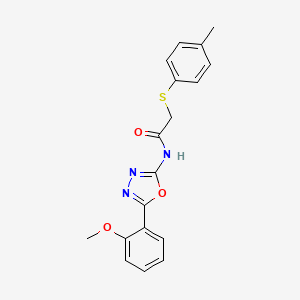
![4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2585048.png)